5-Methyl-1H-thieno[3,2-C]pyrazole
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Overview
Description
5-Methyl-1H-thieno[3,2-C]pyrazole is a heterocyclic compound that features a fused ring system consisting of a thiophene ring and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-1H-thieno[3,2-C]pyrazole typically involves the reaction of appropriate thiophene and pyrazole precursors. One common method is the Gewald reaction, which involves the condensation of a thiophene derivative with a hydrazine derivative under acidic or basic conditions . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid or sulfuric acid to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-1H-thieno[3,2-C]pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Substituting agents: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may result in various substituted thieno[3,2-C]pyrazole derivatives .
Scientific Research Applications
5-Methyl-1H-thieno[3,2-C]pyrazole has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 5-Methyl-1H-thieno[3,2-C]pyrazole involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit bacterial cell wall synthesis, resulting in antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
- 5-Amino-3-methyl-1-phenyl-1H-thieno[3,2-C]pyrazole-6-carbohydrazide
- 1-Methyl-3-phenyl-1H-thieno[2,3-C]pyrazole-5-carboxylic acid
- Pyrazolo[1,5-a]pyrimidines
Uniqueness
5-Methyl-1H-thieno[3,2-C]pyrazole is unique due to its specific fused ring structure, which imparts distinct chemical and biological properties.
Biological Activity
5-Methyl-1H-thieno[3,2-C]pyrazole is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its pharmacological potential, mechanisms of action, and relevant research findings.
Overview of Biological Activities
This compound exhibits a variety of biological activities, including:
- Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains by inhibiting bacterial cell wall synthesis, which is crucial for maintaining bacterial integrity and viability .
- Anti-inflammatory Effects : Research indicates that thieno[3,2-C]pyrazole derivatives possess significant anti-inflammatory properties, comparable to established anti-inflammatory drugs like indomethacin .
- Cytotoxicity : Some derivatives have been reported to induce apoptosis in cancer cells, highlighting their potential as anticancer agents .
The biological effects of this compound are attributed to its interaction with specific molecular targets. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory processes and bacterial growth, leading to reduced inflammation and antimicrobial effects.
- Cell Signaling Modulation : It has been suggested that thieno[3,2-C]pyrazole derivatives can modulate signaling pathways associated with cell survival and apoptosis, particularly in cancer cells .
Research Findings and Case Studies
Several studies have investigated the biological activity of this compound and its derivatives. Below are notable findings:
Comparative Analysis with Similar Compounds
This compound is often compared with other pyrazole derivatives due to its unique structural features. For instance:
Compound | Structure Type | Biological Activity |
---|---|---|
5-Amino-3-methyl-1-phenyl-pyrazole | Thienopyrazole | Antimicrobial and anti-inflammatory |
Pyrazolo[1,5-a]pyrimidines | Fused ring system | Anticancer and neuroprotective |
Thienopyrazolopyrimidine derivatives | Fused ring system | Antioxidant and anti-inflammatory |
Properties
Molecular Formula |
C6H6N2S |
---|---|
Molecular Weight |
138.19 g/mol |
IUPAC Name |
5-methyl-1H-thieno[3,2-c]pyrazole |
InChI |
InChI=1S/C6H6N2S/c1-4-2-5-6(9-4)3-7-8-5/h2-3H,1H3,(H,7,8) |
InChI Key |
UTSTUZQTMDQHPY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(S1)C=NN2 |
Origin of Product |
United States |
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